1-(4-Methyl-5-vinylpyridin-2-yl)azepane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1355196-98-3 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(5-ethenyl-4-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C14H20N2/c1-3-13-11-15-14(10-12(13)2)16-8-6-4-5-7-9-16/h3,10-11H,1,4-9H2,2H3 |
InChI Key |
HWHPERZQGFICFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)N2CCCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Methyl 5 Vinylpyridin 2 Yl Azepane and Analogous Structures
Construction of the Azepane Ring System
The azepane core, a seven-membered saturated nitrogen heterocycle, is a prevalent feature in numerous bioactive molecules. researchgate.net Its synthesis, however, can be challenging compared to its five- and six-membered counterparts. researchgate.net Methodologies for its construction can be broadly categorized into ring expansion, cyclization, and stereoselective strategies.
Ring Expansion Strategies for Saturated Seven-Membered Nitrogen Heterocycles
Ring expansion reactions offer powerful and often elegant routes to azepane systems by transforming more readily available smaller rings into the desired seven-membered framework. These methods can provide rapid access to complex molecular architectures. nih.govrsc.org
A prominent strategy is the piperidine (B6355638) ring expansion . Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity from substituted piperidines. rsc.org This transformation can be applied to construct the azepane backbone for biologically active compounds. rsc.org Another significant approach involves the photochemical dearomative ring expansion of nitroarenes . This method converts simple nitroarenes into complex azepanes in a two-step process involving blue light-mediated conversion of the nitro group into a singlet nitrene, which transforms the six-membered aromatic ring into a seven-membered system, followed by hydrogenolysis. dntb.gov.ua
Other notable ring expansion techniques include:
Schmidt Rearrangement : An asymmetric pathway using hydroxyalkyl azides with cyclic ketones can produce chiral lactams which are precursors to substituted azepanes. nih.gov
Beckmann Rearrangement : The rearrangement of cycloalkanone oximes is a classical method to produce caprolactams, which can be reduced to form azepanes. researchgate.net
Tiffeneau–Demjanov Rearrangement : This reaction has also been utilized for the expansion of six-membered rings to their seven-membered counterparts. nih.govmdpi.com
Table 1: Comparison of Ring Expansion Strategies for Azepane Synthesis
| Strategy | Precursor | Key Transformation | Advantages | References |
|---|---|---|---|---|
| Piperidine Ring Expansion | Substituted Piperidine | Rearrangement | High stereoselectivity and regioselectivity. | rsc.org |
| Photochemical Nitroarene Expansion | Nitroarene | Nitrene insertion followed by hydrogenolysis | Access to complex azepanes from simple starting materials. | dntb.gov.ua |
| Schmidt Rearrangement | Cyclic Ketone & Hydroxyalkyl Azide | Acid-catalyzed rearrangement | Provides access to chiral lactams and stereodefined azepanes. | nih.gov |
| Beckmann Rearrangement | Cyclohexanone Oxime | Acid-catalyzed rearrangement | Classical, well-established method for caprolactam synthesis. | researchgate.net |
Cyclization Approaches to Substituted Azepanes
Intramolecular or intermolecular cyclization of linear precursors is a fundamental approach to constructing the azepane ring. The choice of strategy depends on the desired substitution pattern and available starting materials.
Key cyclization methods include:
Tandem Amination/Cyclization : An efficient method for preparing functionalized azepine derivatives involves a copper(I)-catalyzed tandem reaction of functionalized allenynes with amines. The process includes an intermolecular addition of the amine to a copper-activated triple bond, followed by an intramolecular cyclization. nih.gov
Aza-Prins Cyclization : This powerful tool for synthesizing nitrogen heterocycles can be used to create azepane rings. For instance, a silyl-aza-Prins cyclization of allylsilyl amines, mediated by catalysts like indium(III) chloride, can yield substituted azepanes. nih.gov
[6+1] Annulation : A direct synthesis of azepines can be achieved through a hafnium-catalyzed [6+1] cycloaddition of N-tethered ynenitriles with Reformatsky reagents. researchgate.net
Ring-Closing Metathesis (RCM) : RCM of appropriate diene precursors followed by reduction of the resulting double bond is a versatile and widely used method for constructing a variety of ring sizes, including azepanes. researchgate.net
Stereoselective Synthesis of Azepane Moieties
Controlling the stereochemistry of substituents on the azepane ring is crucial for developing chiral molecules. Several methodologies have been developed to achieve high levels of stereocontrol.
One effective approach is the osmium-catalyzed tethered aminohydroxylation . This strategy has been applied to the synthesis of heavily hydroxylated azepane iminosugars. The key step involves the aminohydroxylation of an allylic alcohol, which forms a new C–N bond with complete regio- and stereocontrol, directed by a tether. Subsequent intramolecular reductive amination closes the ring to form the desired azepane. nih.govacs.org
Furthermore, the piperidine ring expansion mentioned previously is noted for its "exclusive stereoselectivity and regioselectivity," making it a valuable tool for constructing enantiomerically pure azepine backbones. rsc.org Stereoselective organometallic additions to sugar-derived azepane nitrones also represent an indirect but effective method for the stereoselective formation of C–N bonds in the synthesis of chiral azepanes. nih.govacs.org
Synthesis of Substituted Vinylpyridine Scaffolds
The 4-methyl-5-vinylpyridine moiety is a specifically substituted pyridine (B92270) ring. Its synthesis requires methods that can control the placement of three different groups—the point of attachment for the azepane (C2), a methyl group (C4), and a vinyl group (C5). This can be achieved either by building the ring from acyclic precursors with the desired substituents or, more commonly, by the functionalization of a pre-existing pyridine ring.
Approaches to 4-Methyl-5-vinylpyridine Derivatives
Direct synthesis of the 4-methyl-5-vinylpyridine scaffold is not widely documented, thus its construction typically relies on multi-step functionalization of simpler pyridines. A plausible synthetic strategy would begin with a commercially available or readily synthesized pyridine, such as 2-chloro-5-methylpyridine. google.comguidechem.comgoogle.comgoogleapis.com
A common method for introducing a vinyl group onto an aromatic or heteroaromatic ring is through transition-metal-catalyzed cross-coupling reactions. For example, a halogenated pyridine precursor could undergo a Stille coupling with vinyltributylstannane or a Suzuki coupling with a vinylboronic acid derivative.
Alternatively, a Wittig-type reaction on a suitable formylpyridine can yield the vinyl group. For instance, 2-methyl-5-formylpyridine can be reacted with methyltriphenylphosphonium (B96628) bromide and a base like potassium tert-butoxide to produce 2-methyl-5-vinylpyridine (B86018). chemicalbook.com A similar strategy could be adapted for a 4-methyl-5-formylpyridine precursor. The synthesis of vinylpyridines can also be achieved through the dehydrogenation of the corresponding ethylpyridine. For example, 2-methyl-5-vinylpyridine can be produced by the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine at high temperatures. google.com The industrial preparation of 4-vinylpyridine (B31050) often involves the condensation of 4-methylpyridine (B42270) (picoline) with formaldehyde, followed by dehydration of the resulting alcohol intermediate. google.comwikipedia.org
Functionalization and Substitution of Pyridine Rings
The functionalization of the pyridine ring is complicated by its electron-deficient nature, which makes it less reactive towards electrophilic aromatic substitution. However, a variety of powerful methods have been developed for the direct C–H functionalization and substitution of pyridines, enabling the introduction of alkyl, vinyl, and other groups with high regioselectivity.
Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool. Catalysts based on palladium, rhodium, ruthenium, and iridium can direct the substitution to specific positions (C2, C3, or C4) depending on the catalyst, ligands, and directing groups used. These reactions allow for the direct formation of C–C, C–N, and C–O bonds.
Nucleophilic aromatic substitution (SNAr) is another key strategy, particularly for pyridines bearing a leaving group (like a halogen) at the 2- or 4-position. The reaction of 2-halopyridines with nucleophiles, such as the secondary amine of azepane, is a common final step for assembling molecules like the target compound. These reactions can sometimes be performed without a transition metal catalyst, especially if the pyridine ring is activated by electron-withdrawing groups. researchgate.net
Table 2: Selected Methods for Pyridine Ring Functionalization
| Reaction Type | Reagents/Catalyst | Functionality Introduced | Typical Position | References |
|---|---|---|---|---|
| Suzuki Coupling | Halopyridine, Boronic Acid, Pd catalyst | Aryl, Vinyl | Position of halide (C2, C3, C4) | researchgate.net |
| Stille Coupling | Halopyridine, Organostannane, Pd catalyst | Aryl, Vinyl, Alkyl | Position of halide (C2, C3, C4) | |
| Wittig Reaction | Formylpyridine, Phosphonium Ylide | Alkene (Vinyl) | Position of formyl group | chemicalbook.com |
| SNAr Reaction | Halopyridine, Nucleophile (e.g., Amine) | Amine, Ether, etc. | C2, C4 | researchgate.net |
| Direct C-H Arylation | Pyridine, Aryl Halide, Pd/Ru catalyst | Aryl | C2, C3, C4 (catalyst dependent) | dntb.gov.ua |
Novel Synthetic Routes for Pyridine Derivatives
The construction of the 4-methyl-5-vinylpyridine core is a critical step. Traditional methods for pyridine synthesis, such as the Hantzsch synthesis, have been supplemented by modern, more efficient routes that offer greater control over substitution patterns and functional group tolerance. organic-chemistry.org
Recent innovations focus on catalyst-mediated, one-pot multicomponent reactions that combine simple precursors to rapidly assemble complex pyridine rings. nih.govresearchgate.net For instance, a green synthetic approach involves the one-pot, four-component reaction of starting materials like acetophenone (B1666503) derivatives, ethyl cyanoacetate, an aldehyde, and ammonium (B1175870) acetate (B1210297) under microwave irradiation, which can significantly shorten reaction times and improve yields. nih.govresearchgate.net Other novel strategies employ transition-metal-free conditions, using reagents like iodine to promote the formation of multiple C-N bonds in a single step. researchgate.net
Furthermore, direct functionalization of pre-formed pyridine rings represents another powerful approach. Methods have been developed to introduce substituents at specific positions, which can be challenging due to the electronic nature of the pyridine ring. acs.org For example, chemists have devised techniques to functionalize the typically less reactive meta-position without resorting to harsh conditions by temporarily opening the pyridine ring, performing a modification, and then re-closing it. acs.org Synergistic catalysis, merging iminium catalysis with the redox activity of copper catalysts, allows for the modular synthesis of various substituted pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes under mild conditions. organic-chemistry.org
These advanced methodologies provide robust platforms for creating the specific 4-methyl-5-vinyl-substituted pyridine scaffold required for the target compound.
| Synthetic Method | Key Features | Typical Precursors | Advantages |
| Microwave-Assisted Multicomponent Reaction | One-pot synthesis, green chemistry approach. nih.gov | Acetophenone derivatives, ethyl cyanoacetate, aldehydes, ammonium acetate. nih.gov | Excellent yields (82-94%), short reaction times (2-7 min), high purity. nih.gov |
| Iodine-Promoted One-Pot Synthesis | Transition-metal-free, formation of multiple C-N bonds. researchgate.net | Indole-3-carboxaldehydes, aromatic aldehydes, ammonium iodide. researchgate.net | Uses ammonium iodide as the sole nitrogen source. researchgate.net |
| Ring-Opening/Closing Functionalization | Allows modification at typically unreactive positions (e.g., meta). acs.org | Substituted pyridines. acs.org | Avoids harsh conditions (high heat, strong acids). acs.org |
| Copper/Amine Co-catalyzed Condensation | Redox-neutral, [3+3] type condensation. organic-chemistry.org | O-acetyl ketoximes, α,β-unsaturated aldehydes. organic-chemistry.org | Mild conditions, broad functional group tolerance. organic-chemistry.org |
Linkage Strategies for Pyridine-Azepane Conjugation
Once the substituted pyridine core is synthesized, typically as a halogenated derivative (e.g., 2-chloro- or 2-bromo-4-methyl-5-vinylpyridine), it must be coupled with azepane. This crucial step involves the formation of a carbon-nitrogen (C-N) bond between the pyridine ring's C2 position and the nitrogen atom of the azepane ring.
Direct N-alkylation is a classical and straightforward method for forming C-N bonds. In this context, it involves a nucleophilic aromatic substitution (SNAr) reaction. The nitrogen atom of azepane acts as a nucleophile, attacking the electron-deficient C2 position of a 2-halopyridine. The halogen atom serves as a leaving group, resulting in the desired pyridine-azepane conjugate.
This reaction is often facilitated by the presence of a base to deprotonate the azepane, increasing its nucleophilicity. The reactivity of the halopyridine is crucial; electron-withdrawing groups on the pyridine ring can accelerate the reaction, while the nature of the halogen also plays a role (F > Cl > Br > I for SNAr). rsc.org Metal-free methods have been developed that allow for site-selective C-N bond formation on polyhalogenated pyridines, offering a high degree of control. rsc.org While effective, SNAr reactions can sometimes require harsh conditions, such as high temperatures, which may not be compatible with all functional groups. researchgate.net
To overcome the limitations of classical N-alkylation, transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for C-N bond formation. dntb.gov.ua
The Buchwald-Hartwig amination is a premier method for this transformation. wikipedia.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide (the 2-halopyridine derivative) with an amine (azepane). wikipedia.orglibretexts.org This reaction is highly versatile, proceeds under milder conditions than many SNAr reactions, and exhibits broad functional group tolerance. wikipedia.org The choice of ligand is critical to the reaction's success, with sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often providing superior results. researchgate.netacs.org The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to facilitate the catalytic cycle. wikipedia.orgresearchgate.net This method provides an expedient and high-yielding route to aminopyridines and is particularly useful for coupling with volatile or complex amines. nih.gov
The Suzuki-Miyaura coupling , while primarily a C-C bond-forming reaction, is also integral to the synthesis of complex pyridine derivatives. nih.govcdnsciencepub.com It is exceptionally useful for constructing the substituted pyridine core before the linkage step. For example, a 2-halo-4-methyl-5-bromopyridine could first undergo a Suzuki coupling with vinylboronic acid to install the vinyl group, followed by a Buchwald-Hartwig amination with azepane to complete the synthesis. This two-step, cross-coupling approach allows for a modular and highly flexible synthetic strategy. nih.govresearchgate.net The Suzuki reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of numerous boronic acid derivatives. nih.govacs.org
| Coupling Reaction | Catalyst/Reagents | Reactants | Bond Formed | Key Advantages |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., NaOt-Bu). wikipedia.orgacs.org | 2-Halopyridine + Azepane. nih.gov | C(aryl)-N | Mild conditions, high functional group tolerance, excellent yields. wikipedia.org |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₃PO₄, K₂CO₃). nih.govcdnsciencepub.com | Halopyridine + Organoboron compound (e.g., vinylboronic acid). nih.gov | C(aryl)-C(vinyl) | High yields, wide availability of reagents, tolerates water. nih.govcdnsciencepub.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Methyl-5-vinylpyridin-2-yl)azepane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be utilized for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the 4-methyl-5-vinylpyridine and the azepane moieties. The aromatic protons on the pyridine (B92270) ring would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The vinyl group protons would exhibit characteristic splitting patterns in the olefinic region (δ 5.0-6.5 ppm). The methyl group protons on the pyridine ring would present as a singlet in the upfield region. The protons of the azepane ring would show complex multiplets due to their diastereotopic nature and spin-spin coupling, with signals for the methylene (B1212753) groups adjacent to the nitrogen appearing at a lower field compared to the other methylene groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm). The vinyl group carbons would be observed in the olefinic region (δ 110-140 ppm). The methyl carbon would appear at a high field. The six distinct carbons of the azepane ring would be visible in the aliphatic region of the spectrum.
2D NMR Spectroscopy: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine and azepane rings. HSQC would correlate each proton to its directly attached carbon atom. HMBC would provide information about longer-range (2-3 bond) C-H correlations, which is crucial for establishing the connection between the pyridine ring and the azepane ring at the C2 position.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.0 - 8.5 | m |
| Vinyl-H | 5.0 - 6.5 | m |
| Azepane-CH₂ (adjacent to N) | 3.0 - 4.0 | m |
| Azepane-CH₂ | 1.5 - 2.0 | m |
| Methyl-H | 2.0 - 2.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C | 120 - 160 |
| Vinyl-C | 110 - 140 |
| Azepane-C | 20 - 60 |
| Methyl-C | 15 - 25 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula. The fragmentation pattern observed in the mass spectrum would provide valuable evidence for the proposed structure. Common fragmentation pathways would likely involve the cleavage of the bond between the pyridine and azepane rings, as well as fragmentation within the azepane ring.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | Calculated for C₁₄H₂₁N₂ |
| Fragment 1 (Pyridine moiety) | Corresponding to [C₈H₉N]⁺ |
| Fragment 2 (Azepane moiety) | Corresponding to [C₆H₁₂N]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic, vinyl, and aliphatic protons, C=C and C=N stretching vibrations for the pyridine ring and the vinyl group, and C-N stretching vibrations for the bond connecting the azepane ring to the pyridine.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=C and C=N stretch (aromatic) | 1400 - 1600 |
| C=C stretch (vinyl) | ~1640 |
| C-N stretch | 1000 - 1350 |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The UV-Vis spectrum of this compound would likely exhibit absorption bands in the ultraviolet region, corresponding to π-π* transitions within the 4-methyl-5-vinylpyridine chromophore. The position and intensity of these bands can be influenced by the solvent polarity. Fluorescence spectroscopy would reveal whether the compound emits light upon excitation and would provide information about its excited state properties.
Computational and Theoretical Investigations of 1 4 Methyl 5 Vinylpyridin 2 Yl Azepane
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Methyl-5-vinylpyridin-2-yl)azepane, DFT calculations can elucidate its fundamental electronic properties, stability, and reactivity.
Electronic Structure: The electronic structure of this compound is primarily dictated by the substituted pyridine (B92270) ring. The nitrogen atom in the pyridine ring is the most electronegative atom, leading to a significant dipole moment. The vinyl and methyl groups are electron-donating, which can increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to these substituents. rsc.org The azepane ring, being a saturated aliphatic amine, acts as a sigma-donating group. DFT calculations, such as those performed with the B3LYP functional and a 6-31G(d,p) basis set, can provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The distribution of HOMO and LUMO is crucial for predicting the molecule's reactivity. For pyridine derivatives, the HOMO is often localized on the pyridine ring and the nitrogen lone pair, while the LUMO is typically a π* orbital of the aromatic system. researchgate.net
Stability: The thermodynamic stability of the molecule can be assessed by calculating its total energy and heat of formation using DFT. The planarity of the pyridine ring contributes to its aromatic stability. The substitution pattern on the pyridine ring influences this stability. For instance, the presence of both electron-donating (methyl, azepane) and π-conjugating (vinyl) groups can lead to a complex interplay of electronic effects that stabilize the molecule.
Reactivity Predictions: The reactivity of this compound can be predicted using several descriptors derived from DFT calculations. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. The nitrogen atom of the pyridine ring and the vinyl group are expected to be key reactive sites. The pyridine nitrogen can act as a nucleophile or a base, and it can also coordinate to metal ions. The vinyl group can undergo electrophilic addition reactions. acs.org
Table 1: Predicted Quantum Chemical Properties of a Substituted Pyridine Derivative (Analogous to the Pyridine Moiety in the Title Compound)
| Parameter | Predicted Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Indicates the electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| ELUMO | -1.2 eV | Indicates the electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to the chemical stability and reactivity; a smaller gap implies higher polarizability and reactivity. |
| Dipole Moment (μ) | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Electron Affinity (A) | 1.0 eV | Energy released when an electron is added; a higher value indicates a better electron acceptor. |
| Ionization Potential (I) | 6.8 eV | Energy required to remove an electron; a lower value indicates a better electron donor. |
Note: These values are hypothetical and based on typical DFT calculation results for structurally similar substituted pyridine molecules for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility of the Azepane Ring
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. sciencepg.com For this compound, MD simulations are particularly useful for exploring the conformational landscape and flexibility of the seven-membered azepane ring. mdpi.com
The azepane ring is known for its conformational flexibility, being able to adopt several low-energy conformations, such as the chair, boat, and twist-boat forms. lifechemicals.comnih.gov The presence of the bulky 4-methyl-5-vinylpyridin-2-yl substituent on the nitrogen atom is expected to significantly influence the conformational equilibrium of the azepane ring. MD simulations can predict the most stable conformations and the energy barriers between them. rsc.org By simulating the molecule in a solvent, such as water, at a given temperature, it is possible to observe the dynamic transitions between different conformations and to quantify the population of each conformational state. This information is crucial for understanding how the molecule might interact with biological targets, as the conformation can affect its binding affinity and selectivity. nih.gov
Table 2: Common Conformations of the Azepane Ring and Factors Influencing Their Stability
| Conformation | Relative Energy (approx.) | Key Structural Features | Influence of Substituents |
|---|---|---|---|
| Chair | Lowest | Generally the most stable conformation, minimizing steric strain. | Large N-substituents may be preferred in an equatorial-like position. |
| Twist-Chair | Low | A slightly higher energy conformation, often an intermediate in chair-to-chair interconversion. | Can be populated at room temperature. |
| Boat | Higher | Characterized by flagpole interactions, leading to higher steric strain. | Generally less stable and less populated. |
| Twist-Boat | Intermediate | More stable than the boat conformation due to reduced flagpole interactions. | Can be a significant contributor to the conformational equilibrium. |
Note: The relative energies and populations are highly dependent on the specific substitution pattern of the azepane ring.
Mechanistic Studies of Proposed Reaction Pathways
Theoretical mechanistic studies can provide detailed insights into the reaction pathways for the synthesis and subsequent reactions of this compound. These studies often involve locating transition states and calculating activation energies to determine the feasibility and selectivity of a reaction.
Synthesis: A plausible synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of a 2-halo-4-methyl-5-vinylpyridine with azepane. quimicaorganica.org Computational studies can model this reaction by calculating the energies of the reactants, the Meisenheimer intermediate, the transition state for the departure of the leaving group, and the product. nih.gov Such calculations can help to predict the optimal reaction conditions and the effect of different leaving groups (e.g., F, Cl, Br).
Reactions of the Vinyl Group: The vinyl group is a potential site for various reactions, including electrophilic additions and polymerizations. rsc.org Theoretical studies can investigate the mechanism of, for example, the addition of HBr to the vinyl group. By calculating the energies of the possible carbocation intermediates, it is possible to predict the regioselectivity of the reaction (i.e., whether the bromine atom adds to the α or β carbon of the vinyl group).
Reactions involving the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can act as a nucleophile. For instance, it can be quaternized by reacting with an alkyl halide. nih.gov Computational modeling can elucidate the SN2 mechanism of this reaction, providing information on the transition state geometry and the activation energy. nih.gov
Theoretical Prediction of Intermolecular Interactions and Complexation Behavior
The way a molecule interacts with its environment is governed by intermolecular forces. Theoretical predictions of these interactions are vital for understanding the physical properties and biological activity of this compound.
Intermolecular Interactions: The molecule possesses several features that can participate in intermolecular interactions. The pyridine ring can engage in π-π stacking interactions with other aromatic systems. mdpi.com The nitrogen atom of the pyridine ring and the N-H group of a protonated form can act as hydrogen bond acceptors and donors, respectively. researchgate.net The vinyl group and the aliphatic azepane ring can participate in weaker van der Waals interactions. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the nature of these interactions. researchgate.net
Complexation Behavior: The pyridine nitrogen atom is a well-known coordination site for metal ions. nih.govbenthamscience.com Theoretical calculations can be used to predict the geometry and stability of metal complexes of this compound. By modeling the interaction of the molecule with various metal ions, it is possible to determine its binding affinity and selectivity. This information is valuable for applications in catalysis, materials science, and medicinal chemistry. researchgate.net
Table 3: Potential Intermolecular Interactions and Complexation of this compound
| Interaction Type | Molecular Feature Involved | Potential Significance |
|---|---|---|
| Hydrogen Bonding | Pyridine Nitrogen (acceptor) | Influences solubility in protic solvents and interactions with biological macromolecules. |
| π-π Stacking | Pyridine Ring | Can lead to self-assembly and plays a role in binding to aromatic residues in proteins. |
| van der Waals Forces | Azepane Ring, Methyl and Vinyl Groups | Contribute to the overall packing in the solid state and non-specific binding interactions. |
| Metal Coordination | Pyridine Nitrogen | Allows for the formation of complexes with transition metals, with potential applications in catalysis. |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Vinyl Moiety
The vinyl group attached to the pyridine (B92270) ring is an electron-rich π-system, making it susceptible to a variety of addition reactions and a key site for polymerization. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring.
Electrophilic Addition: The carbon-carbon double bond of the vinyl group can undergo electrophilic addition reactions, a characteristic reaction of alkenes. researchgate.netacs.org In this type of reaction, an electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). The regioselectivity of this addition is expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon of the vinyl group, forming a more stable secondary carbocation adjacent to the pyridine ring. However, the electron-withdrawing nature of the pyridine ring can destabilize the adjacent carbocation, potentially reducing the rate of reaction compared to simple alkenes. Typical electrophilic additions include hydrohalogenation (with H-X), hydration (with H₂O in the presence of an acid catalyst), and halogenation (with X₂). researchgate.net
Nucleophilic Addition (Michael Addition): The vinyl group of vinylpyridines is known to be an effective Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity is enhanced by the electron-withdrawing character of the pyridine ring, which polarizes the double bond and makes the β-carbon atom electrophilic. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the vinyl group. For instance, 2-vinylpyridine (B74390) reacts with nucleophiles like methoxide (B1231860) and cyanide at the vinylic site. This reaction is a powerful tool for the synthesis of functionalized pyridine derivatives.
The vinyl group of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane allows it to act as a monomer in polymerization reactions. Vinylpyridines are known to polymerize through various mechanisms, including radical, anionic, and cationic pathways, and can also be involved in copolymerizations.
Radical Polymerization: Vinylpyridines can be polymerized using free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization proceeds via the standard steps of initiation, propagation, and termination. Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have been successfully applied to vinylpyridines to produce well-defined polymers with controlled molecular weights and narrow polydispersity indices. rwth-aachen.deacs.org For example, the controlled free-radical polymerization of 2-vinylpyridine in the presence of nitroxides has been studied to synthesize linear poly(2-vinylpyridine). acs.org
Anionic Polymerization: Anionic polymerization of vinylpyridines can be initiated by strong nucleophiles like organolithium compounds (e.g., n-butyllithium) in aprotic solvents. This method is particularly useful for producing polymers with a narrow molecular weight distribution and for the synthesis of block copolymers. The stereochemistry of the resulting polymer can be influenced by the reaction conditions, such as the counter-ion and the solvent. Studies on the anionic polymerization of 2-vinylpyridine have shown that the structure of the intermediate carbanions plays a crucial role in the stereochemistry of the polymer. rsc.org
Co-polymerization: this compound can be copolymerized with a variety of other vinyl monomers, such as styrene, methyl methacrylate, and acrylonitrile (B1666552), to produce copolymers with tailored properties. quora.com The reactivity ratios of the monomers determine the composition and sequence distribution of the resulting copolymer. For example, the copolymerization of acrylonitrile with various vinyl pyridines has been investigated to determine their respective reactivity ratios. quora.com
| Polymerization Type | Typical Initiators/Catalysts | Key Features |
|---|---|---|
| Radical Polymerization | AIBN, BPO | Can be controlled using techniques like ATRP and RAFT. |
| Anionic Polymerization | n-BuLi, sec-BuLi | Produces polymers with narrow molecular weight distribution; allows for block copolymer synthesis. |
| Co-polymerization | Varies depending on co-monomer and method | Allows for the synthesis of materials with tunable properties by incorporating different monomers. |
Reactivity of the Azepane Ring
The azepane ring is a saturated seven-membered heterocycle. Its reactivity is centered on its conformational flexibility and the nucleophilic and basic character of the nitrogen atom.
The seven-membered azepane ring is highly flexible and can exist in multiple conformations. Computational and experimental studies have shown that the most stable conformation for azepane is a twist-chair form. nih.gov The energy barriers between different conformations are generally low, leading to a dynamic equilibrium at room temperature. The process of ring inversion, where the molecule flips from one chair-like conformation to another, has a specific energy barrier. For diazepam, a related seven-membered ring, the calculated ring inversion barrier is around 17.6 kcal/mol. nih.gov
In addition to ring inversion, the nitrogen atom of the azepane ring can undergo pyramidal inversion, where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org The barrier to nitrogen inversion in acyclic amines is typically low. However, in a cyclic system like azepane, the inversion barrier can be influenced by the ring strain and the nature of the substituent on the nitrogen. For N-alkyl substituted 1H-1-benzazepines, the nitrogen atom is nearly planar, resulting in a low barrier to N-inversion but a higher barrier to ring-flip. researchgate.net
| Conformational Process | Description | Energetic Considerations |
|---|---|---|
| Ring Inversion | Interconversion between different chair- and boat-like conformations of the azepane ring. | Relatively low energy barriers, leading to a dynamic conformational equilibrium. |
| Nitrogen Inversion | Pyramidal inversion of the nitrogen atom through a planar transition state. | The barrier is influenced by the N-substituent and ring geometry. |
The nitrogen atom in the azepane ring possesses a lone pair of electrons, making it both nucleophilic and basic. As a secondary amine, it can participate in a variety of chemical transformations.
Basicity: The nitrogen atom can be protonated by acids to form an azepanium salt. The basicity of the azepane nitrogen is influenced by the electronic effect of the substituted pyridine ring to which it is attached.
Nucleophilicity: The lone pair on the nitrogen allows it to act as a nucleophile, reacting with a wide range of electrophiles. Common derivatization reactions include:
Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Reaction with Carbonyls: Condensation with aldehydes and ketones to form enamines or, after reduction, tertiary amines.
Michael Addition: The azepane nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
Pyridine Ring Reactivity and Substituent Effects
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it generally less reactive towards electrophilic aromatic substitution than benzene, but more susceptible to nucleophilic aromatic substitution. quora.com The reactivity of the pyridine ring in this compound is modulated by the three substituents: the methyl group, the vinyl group, and the azepanyl group.
Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic attack. libretexts.org When substitution does occur, it is directed primarily to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to an unstable intermediate with a positive charge on the electronegative nitrogen atom. uoanbar.edu.iq
Methyl Group (at C4): The methyl group is an electron-donating group through an inductive effect, which slightly activates the ring towards electrophilic substitution.
Vinyl Group (at C5): The vinyl group can act as a weakly electron-donating group through resonance, but its effect is generally modest. datapdf.com
Azepanyl Group (at C2): The nitrogen of the azepanyl group is a strong electron-donating group through resonance (+M effect), significantly activating the pyridine ring towards electrophilic substitution. This activating effect would primarily direct incoming electrophiles to the positions ortho and para to the azepanyl group (i.e., the 3- and 5-positions).
Given the combined effects, the pyridine ring in this molecule is expected to be more reactive towards electrophilic substitution than pyridine itself, with substitution likely favored at the 3-position, which is ortho to the activating azepanyl group and not sterically hindered by it.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. youtube.com The presence of electron-donating groups like the methyl and azepanyl groups would decrease the ring's susceptibility to nucleophilic attack.
Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is generally considered electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution. The nitrogen atom exerts a strong electron-withdrawing inductive effect, making the ring less susceptible to attack by electrophiles. However, the substituents on the this compound molecule significantly influence this reactivity.
The azepanyl group at the C2 position is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through resonance. This effect partially counteracts the deactivating nature of the ring nitrogen. The methyl and vinyl groups are also weakly activating. These activating groups preferentially direct incoming electrophiles to the ortho and para positions. In this specific molecule, the C3 and C5 positions are ortho and para to the strongly activating C2-azepanyl group. However, the C5 position is already substituted with a vinyl group. Therefore, electrophilic attack is most likely to occur at the C3 position.
Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. stackexchange.com This is because the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.com For SNAr to occur, a good leaving group is typically required at these positions. In the case of this compound, the azepanyl group at the C2 position is not a conventional leaving group. However, under specific catalytic conditions, such as those involving transition metals, the C-N bond could potentially be activated for substitution. researchgate.netthieme-connect.comthieme-connect.de
The presence of an amino substituent at the C2 position can complicate SNAr reactions. While the pyridine ring itself is activated for nucleophilic attack, the amino group is a poor leaving group. SNAr reactions on 2-aminopyridines often require activation of the amino group or the use of specialized reagents. galchimia.comnih.gov
Table 1: Predicted Reactivity of this compound in Aromatic Substitution Reactions
| Reaction Type | Reactivity | Preferred Position of Attack | Influencing Factors |
| Electrophilic Aromatic Substitution (EAS) | Low to Moderate | C3 | The pyridine nitrogen is deactivating, while the azepanyl, methyl, and vinyl groups are activating. The C2-azepanyl group is the strongest activating group, directing ortho. |
| Nucleophilic Aromatic Substitution (SNAr) | Low (without a leaving group) | C2, C6 | The pyridine nitrogen activates the ring for nucleophilic attack at these positions. The azepanyl group is a poor leaving group, hindering a classical SNAr pathway. |
Quaternization Reactions of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles, making it a nucleophilic center. A common reaction for pyridines is quaternization, which is a type of SN2 reaction where an alkyl halide reacts with the tertiary amine of the pyridine ring to form a quaternary ammonium salt. mdpi.com This reaction is influenced by both the steric and electronic environment of the nitrogen atom.
In this compound, the azepanyl group at the C2 position introduces some steric hindrance around the nitrogen atom, which might slightly decrease the rate of quaternization compared to an unsubstituted pyridine. However, the electron-donating nature of the azepanyl, methyl, and vinyl substituents increases the electron density on the pyridine nitrogen, enhancing its nucleophilicity and thus promoting the quaternization reaction.
The quaternization of the pyridine nitrogen leads to the formation of a pyridinium (B92312) salt. This transformation significantly alters the electronic properties of the pyridine ring, making it much more electron-deficient. This increased electron deficiency further activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions, and can facilitate nucleophilic substitution reactions even without a traditional leaving group, provided a suitable nucleophile is present. google.comgoogle.com The quaternization process is a key strategy for enhancing the reactivity of the pyridine ring in various synthetic applications. rsc.org
Table 2: Factors Influencing the Quaternization of the Pyridine Nitrogen in this compound
| Factor | Effect on Quaternization | Rationale |
| Electronic Effects | ||
| Azepanyl group (C2) | Enhancing | Electron-donating group increases the nucleophilicity of the pyridine nitrogen. |
| Methyl group (C4) | Enhancing | Weakly electron-donating group increases the electron density on the nitrogen. |
| Vinyl group (C5) | Enhancing | Weakly electron-donating group increases the electron density on the nitrogen. |
| Steric Effects | ||
| Azepanyl group (C2) | Hindering | The bulky azepanyl group can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom. |
Derivatization and Analog Design Strategies
Modification of the Vinyl Group for Advanced Functionalization
The vinyl group at the 5-position of the pyridine (B92270) ring is a key site for chemical manipulation, offering a gateway to a wide array of functionalized derivatives. The reactivity of vinylpyridines is well-documented, with the vinyl group susceptible to various addition and transformation reactions. acs.orgacs.orgchemicalbook.com
One of the primary considerations with vinylpyridines is their propensity to polymerize, which can be mitigated by the use of inhibitors like 4-tert-butylcatechol (B165716) during storage and reactions. chemicalbook.com Beyond preventing polymerization, the vinyl group can be strategically employed in several synthetic transformations:
Michael Addition: The electron-withdrawing nature of the pyridine ring activates the vinyl group for nucleophilic attack. This facilitates Michael addition reactions with a range of nucleophiles, including amines, thiols, and carbanions. Such reactions can be used to introduce diverse side chains and functional groups, thereby expanding the chemical space around the core molecule.
Oxidation and Reduction: The vinyl group can be readily oxidized to form an epoxide or cleaved to yield a carboxylic acid or an aldehyde. These transformations introduce new reactive handles for further derivatization. Conversely, selective reduction of the vinyl group to an ethyl group can be employed to investigate the impact of this moiety on biological activity.
Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct more complex, rigidified structures. This approach is particularly useful in the design of conformationally constrained analogs.
Hydroformylation and Heck Coupling: Palladium-catalyzed cross-coupling reactions, such as hydroformylation to introduce an aldehyde group or Heck coupling to append aryl or vinyl substituents, can further diversify the molecular structure.
The introduction of fluorinated vinyl groups is another advanced strategy, as these moieties are recognized as potential bioisosteres for carbonyl groups in drug design. acs.org
Substituent Effects on the Pyridine Ring for Tunable Properties
The existing methyl group at the 4-position influences the electron density of the ring. Further modifications could involve:
Varying Alkyl Substituents: Replacing the methyl group with other alkyl groups of varying sizes can probe steric interactions and influence the compound's lipophilicity.
Introducing Electron-Withdrawing or -Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkoxy, amino groups) at available positions on the pyridine ring can significantly alter its electronic profile. These changes can impact the pKa of the pyridine nitrogen, its ability to form hydrogen bonds, and its metabolic stability. The synthesis of 2,5-disubstituted pyridines is a well-established area of organic chemistry. researchgate.net
Nitrogen Quaternization: The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts. This modification introduces a positive charge, which can dramatically alter the solubility and interaction of the molecule with biological targets. The degree of quaternization can be controlled to tune these properties.
The substitution pattern of pyridine-containing active pharmaceutical ingredients is known to have a significant impact on their potency and selectivity, making this a crucial aspect of analog design. nih.gov
Functionalization of the Azepane Moiety for Structural Diversification
The seven-membered azepane ring provides a flexible and three-dimensional component to the molecule, and its functionalization is a key strategy for structural diversification. nih.govlifechemicals.commanchester.ac.uk The conformational flexibility of substituted azepanes can be a determining factor in their biological activity. lifechemicals.com
Strategies for the functionalization of the azepane moiety include:
Substitution on the Ring: Introduction of substituents at various positions on the azepane ring can create stereocenters and influence the ring's conformation. This can be achieved through various synthetic methods, including those that lead to the formation of polysubstituted azepanes. manchester.ac.ukresearchgate.net
Ring Contraction or Expansion: While more synthetically challenging, modification of the ring size to a six-membered piperidine (B6355638) or an eight-membered azocane (B75157) ring can be explored to understand the impact of ring size on activity.
Introduction of Heteroatoms: Replacing a methylene (B1212753) group within the azepane ring with another heteroatom, such as oxygen or sulfur, can create morpholine (B109124) or thiazepane analogs, which can alter the compound's polarity and hydrogen bonding capacity.
The ability to introduce specific substituents into the azepane ring is important for biasing it towards a particular conformation, which can be crucial for effective drug design. lifechemicals.com
Synthesis of Conformationally Constrained Analogues and Bioisosteres
Reducing the conformational flexibility of a molecule can lead to increased potency, selectivity, and improved pharmacokinetic properties. nih.gov For 1-(4-methyl-5-vinylpyridin-2-yl)azepane, this can be achieved through the synthesis of conformationally constrained analogues and the application of bioisosteric replacements. drughunter.comdrugdesign.orgnih.govnih.govprinceton.eduenamine.netnih.gov
Conformationally Constrained Analogues:
Bridging the Azepane Ring: Introducing a bridge across the azepane ring can lock it into a specific conformation. This can be achieved through intramolecular cyclization reactions.
Annulation: Fusing an additional ring to the azepane or pyridine moiety can create a more rigid polycyclic system.
Introduction of Rigidifying Substituents: The strategic placement of bulky substituents on the azepane ring can restrict bond rotation and favor certain conformations. The use of monofluorination has been shown to regulate the conformation of substituted azepanes. rsc.org
Bioisosteric Replacements:
Bioisosterism is a powerful tool in drug design to modify a lead compound while retaining its desired biological activity. drughunter.comdrugdesign.orgnih.gov
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Vinyl Group | Cyclopropyl, Carbonyl, Fluorovinyl | Mimics the size and electronics of the vinyl group while offering different metabolic stability and reactivity. The fluorovinyl group can act as a carbonyl bioisostere. acs.org |
| Azepane Ring | Piperidine, Morpholine, Azaspiro[3.3]heptane | Piperidine offers a more rigid six-membered ring. Morpholine introduces a polar oxygen atom. Azaspiro[3.3]heptane provides a different three-dimensional vector space. cambridgemedchemconsulting.com |
| Pyridine Ring | Other five- or six-membered heterocycles (e.g., pyrimidine, pyrazine, thiazole) | Modulates the electronic properties, hydrogen bonding capabilities, and metabolic profile of the aromatic core. |
| Methyl Group | Halogen (e.g., Cl, F), Trifluoromethyl | Alters the steric and electronic properties of the pyridine ring. The trifluoromethyl group can enhance metabolic stability. |
The choice of a specific bioisosteric replacement is highly context-dependent and requires careful consideration of the desired changes in the molecule's properties. drughunter.com
Applications in Materials Science and Catalysis
Polymeric Materials Derived from 1-(4-Methyl-5-vinylpyridin-2-yl)azepane
The presence of a vinyl group on the pyridine (B92270) ring allows this compound to act as a monomer in polymerization reactions. The resulting polymers, poly(this compound), are expected to exhibit properties influenced by the bulky and basic azepane and methyl-substituted pyridine side chains.
Homopolymerization Studies and Polymer Properties
While specific homopolymerization studies of this compound are not extensively documented, the polymerization behavior of related vinylpyridine monomers, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), is well-established. wikipedia.orgacs.org These monomers can undergo polymerization through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.orgacs.org
The homopolymer of this compound is anticipated to be an amorphous solid with a high glass transition temperature (Tg), a characteristic feature of many poly(vinylpyridine)s. rsc.org The bulky azepane group attached to the pyridine ring would likely increase the polymer's rigidity and Tg compared to unsubstituted poly(vinylpyridine). The solubility of the polymer is expected in organic solvents. wikipedia.org
Table 1: Properties of Structurally Related Poly(vinylpyridine)s
| Polymer | Monomer | Polymerization Method | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) |
| Poly(2-vinylpyridine) | 2-Vinylpyridine | Anionic | ~40,000 | ~104 °C |
| Poly(4-vinylpyridine) | 4-Vinylpyridine | Free-radical | ~160,000 | ~142 °C |
| Poly(p-aminopyridine methacrylate) | p-Aminopyridine methacrylate | Radical | Not specified | Not specified |
This table presents data for analogous polymers to infer potential properties of poly(this compound).
Copolymerization with Other Monomers for Hybrid Materials
Copolymerization of this compound with other vinyl monomers, such as styrene, methyl methacrylate, or butadiene, can lead to the formation of hybrid materials with tailored properties. wikipedia.orgrsc.org Block copolymers containing poly(vinylpyridine) segments are known to self-assemble into well-defined nanostructures, which can be exploited in various applications, including nanotechnology and drug delivery. rsc.orgrsc.org The incorporation of the bulky and functional this compound monomeric unit can influence the morphology and properties of these copolymers. For instance, in block copolymers, the pyridine moiety can be selectively functionalized, for example, by quaternization, to introduce ionic characteristics. mdpi.comresearchgate.net
Role in Surface Modification and Coating Technologies
Polymers derived from vinylpyridines are widely used for surface modification and in coating technologies due to the strong adhesive properties and the coordinating ability of the pyridine nitrogen. polysciences.com Poly(vinylpyridine)s can be grafted onto various substrates to alter their surface properties, such as wettability and biocompatibility. researchgate.net The "grafting from" approach, where polymerization is initiated from a surface-immobilized initiator, is a common technique for creating dense polymer brushes. rsc.org
Polymers of this compound could be particularly effective in this regard. The azepane group, along with the pyridine nitrogen, can provide multiple interaction points with surfaces and other molecules. These polymers can be used to create coatings that can bind metal ions or nanoparticles, leading to functional surfaces with catalytic or antimicrobial properties.
Ligand Design in Transition Metal Catalysis
The pyridine and azepane nitrogen atoms in this compound make it an attractive candidate for a ligand in transition metal catalysis. The electronic and steric properties of the ligand can be tuned by the substituents on the pyridine ring, which in turn influences the catalytic activity of the resulting metal complex.
Coordination Chemistry and Complex Formation with Metal Centers
Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orglibretexts.orgresearchgate.net The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. researchgate.net In this compound, the azepane nitrogen can also participate in coordination, potentially making it a bidentate ligand. The coordination of such ligands to transition metals like ruthenium and palladium has been extensively studied. mdpi.comresearchgate.netresearchgate.net The formation of a chelate ring with the metal center can enhance the stability of the complex. The steric bulk of the azepane and methyl groups is expected to influence the coordination geometry and the accessibility of the metal center to substrates. wikipedia.orgresearchgate.net
Catalytic Activity in Organic Transformations (e.g., Cross-Coupling, Hydrogenation)
Transition metal complexes bearing pyridine-containing ligands have shown significant catalytic activity in various organic transformations, including cross-coupling reactions and hydrogenation. researchgate.netrsc.orgnih.govcore.ac.ukresearchgate.netacs.orgnih.gov
Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. researchgate.netcore.ac.ukresearchgate.netacs.orgnih.gov The electronic properties of the pyridine ligand, influenced by substituents, can affect the catalytic efficiency. A ligand like this compound, with its electron-donating alkyl groups, would be expected to enhance the electron density at the metal center, which can be beneficial for certain steps in the catalytic cycle.
Table 2: Catalytic Activity of Palladium Complexes with Pyridine-Based Ligands in Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)2 / PN Ligand | 4-Bromoacetophenone | Phenylboronic acid | K2CO3 | NMP | 140 | 2 | 98 |
| Pd(II)-Salan Complex | Iodobenzene | Phenylboronic acid | K3PO4 | Water | 80 | 1 | >99 |
| PdCl2(2-mesitylpy)2 | 4-Bromoanisole | Phenylboronic acid | K3PO4 | Dioxane/H2O | 100 | 12 | 99 |
This table presents data for analogous palladium catalysts to infer the potential catalytic activity of complexes with this compound.
Hydrogenation Reactions: Ruthenium complexes containing pyridine-based ligands are highly efficient catalysts for the hydrogenation and transfer hydrogenation of ketones and esters. mdpi.comresearchgate.netrsc.orgnih.gov The ligand architecture plays a crucial role in determining the catalytic activity and selectivity. The steric hindrance provided by bulky substituents on the ligand, such as the azepane group in the title compound, can create a specific coordination environment around the metal, influencing the approach of the substrate and potentially leading to higher selectivity.
Table 3: Catalytic Activity of Ruthenium Complexes with Pyridine-Based Ligands in Transfer Hydrogenation
| Catalyst | Substrate | Hydrogen Donor | Base | Temp (°C) | Time (h) | Conversion (%) |
| [Ru(p-cymene)(L)Cl][PF6] | Acetophenone (B1666503) | 2-Propanol | KOH | 82 | 1 | 99 |
| [RuCl(p-cym)(N-N')]PF6 | Acetophenone | 2-Propanol | KOtBu | 80 | 1 | >99 |
| [Ru(L1)Cl2] | Acetophenone | 2-Propanol | KOtBu | 80 | 0.5 | 98 |
This table presents data for analogous ruthenium catalysts to infer the potential catalytic activity of complexes with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
